

Thermodynamic Properties of 3,5-Dimethyl-4-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethyl-4-heptanol

Cat. No.: B092936

[Get Quote](#)

This technical guide provides a comprehensive overview of the thermodynamic properties of **3,5-Dimethyl-4-heptanol**. The information is intended for researchers, scientists, and professionals in drug development and chemical engineering who require accurate and well-documented data. This document summarizes available experimental and computed data, outlines a general experimental protocol for determining key thermodynamic parameters, and visualizes relevant informational workflows.

Chemical Identity

Identifier	Value
IUPAC Name	3,5-dimethylheptan-4-ol[1]
CAS Number	19549-79-2[1][2][3][4][5][6]
Molecular Formula	C ₉ H ₂₀ O[1][2][4][5]
Molecular Weight	144.25 g/mol [1]
InChI	InChI=1S/C9H20O/c1-5-7(3)9(10)8(4)6-2/h7-10H,5-6H2,1-4H3[1][2][4][5]
InChIKey	ZKXITRNXHWEQJU-UHFFFAOYSA-N[1][2][4][5]
SMILES	CCC(C)C(C(C)CC)O[1]

Thermodynamic Properties

The following tables summarize the available thermodynamic data for **3,5-Dimethyl-4-heptanol**. It is crucial to distinguish between experimentally determined values and those predicted by computational methods.

Phase Change and Critical Properties

Property	Value	Units	Source/Method
Normal Boiling Point (T _{boil})	452.15	K	Experimental (Maurel, Choque, et al., 1964) [4]
450.65	K		Experimental (Conant, Webb, et al., 1929)[4]
Normal Melting Point (T _{fus})	Data not available	K	
Critical Temperature (T _c)	Data not available	K	
Critical Pressure (P _c)	Data not available	kPa	
Critical Volume (V _c)	Data not available	m ³ /kmol	
Enthalpy of Vaporization (Δ _{vap} H°)	Data not available	kJ/mol	
Enthalpy of Fusion (Δ _{fus} H°)	Data not available	kJ/mol	

Standard State Thermodynamic Properties

Property	Value	Units	Source/Method
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Data not available	kJ/mol	
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	Data not available	kJ/mol	

Other Physical and Chemical Properties

Property	Value	Units	Source/Method
Ideal Gas Heat Capacity (Cp,gas)	Data not available	J/mol·K	
Vapor Pressure (Pvap)	Data not available	kPa	
Dynamic Viscosity (η)	Data not available	Pa·s	
Octanol/Water Partition Coefficient (logPoct/wat)	Data not available		
Water Solubility (log10WS)	Data not available	mol/l	
McGowan's Characteristic Volume (McVol)	Data not available	ml/mol	

Experimental Protocols

Detailed experimental protocols for the determination of the thermodynamic properties of **3,5-Dimethyl-4-heptanol** are not readily available in the public domain. The referenced experimental data for the boiling point dates back to 1929 and 1964.^[4] However, a general methodology for determining the normal boiling point of a liquid compound is outlined below.

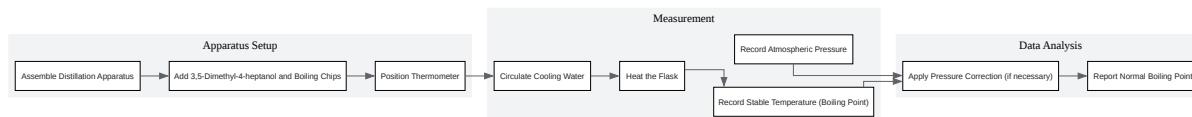
General Protocol for Normal Boiling Point Determination

This protocol describes the distillation method for determining the boiling point of a liquid at atmospheric pressure.

Apparatus:

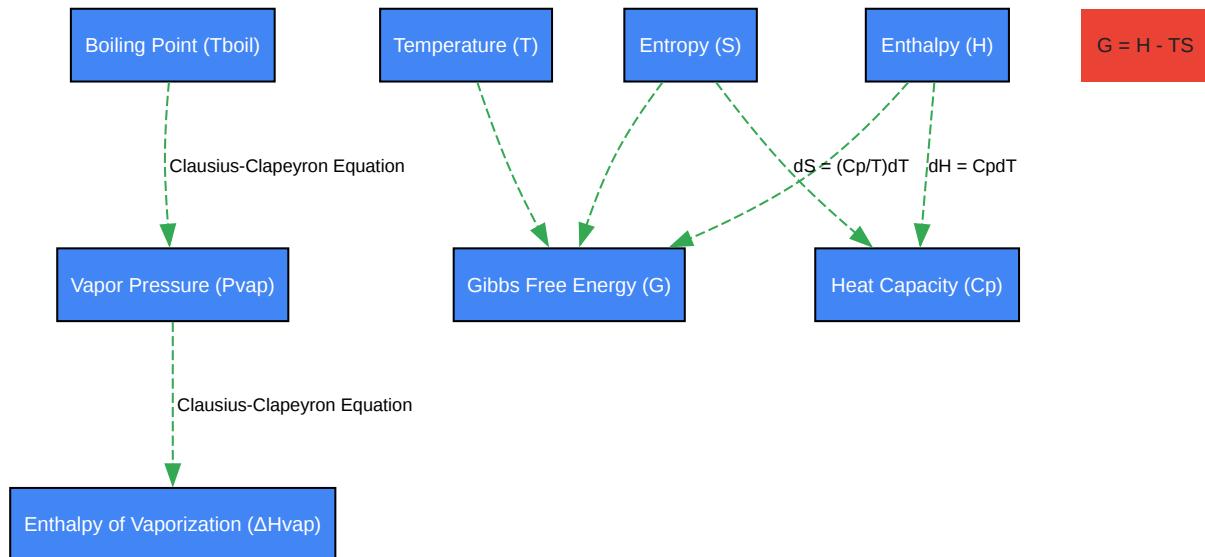
- Distillation flask
- Condenser
- Receiving flask
- Calibrated thermometer
- Heating mantle
- Boiling chips
- Barometer

Procedure:


- The distillation apparatus is assembled as shown in the workflow diagram below.
- A measured volume of **3,5-Dimethyl-4-heptanol** is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- The thermometer is positioned such that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.
- Cooling water is circulated through the condenser.
- The heating mantle is turned on and the liquid is heated gently.
- The temperature is monitored as the liquid begins to boil and the vapor rises.
- The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the

condensate drips into the receiving flask.

- The atmospheric pressure is recorded from the barometer. If the pressure is not exactly 1 atm (101.325 kPa), a pressure correction (e.g., using the Sidney-Young equation) is applied to determine the normal boiling point.


Visualizations

The following diagrams illustrate a generalized experimental workflow and the logical relationships between key thermodynamic properties.

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for the determination of normal boiling point.

[Click to download full resolution via product page](#)

Figure 2: Logical relationships between key thermodynamic properties.

Conclusion

This guide has consolidated the known thermodynamic data for **3,5-Dimethyl-4-heptanol**. A significant portion of the available data is based on computational predictions rather than direct experimental measurement. The notable exception is the normal boiling point, for which experimental values have been reported.^[4] The lack of comprehensive experimental data highlights an opportunity for further research to validate and expand upon the predicted values. The provided general experimental protocol and workflow diagrams serve as a foundational reference for such future work. For professionals in drug development and chemical sciences, the data herein provides a starting point for modeling and process design, with the caveat that predicted values should be used with an understanding of their inherent uncertainties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyl-4-heptanol | C9H20O | CID 29655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Heptanol, 3,5-dimethyl- [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4-Heptanol, 3,5-dimethyl- [webbook.nist.gov]
- 5. 4-Heptanol, 3,5-dimethyl- [webbook.nist.gov]
- 6. 4-Heptanol, 3,5-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of 3,5-Dimethyl-4-heptanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092936#thermodynamic-properties-of-3-5-dimethyl-4-heptanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com